molecular formula C17H13ClN2O3 B2564863 (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327169-61-8

(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2564863
M. Wt: 328.75
InChI Key: KBPNWVQRIGKMQI-JZJYNLBNSA-N
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Description

(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chemical compound with a complex structure. It belongs to the class of chromene derivatives and exhibits interesting pharmacological properties. The compound’s name provides insights into its molecular composition: the 2Z configuration indicates the geometry of the double bond, the (2-chlorophenyl)imino group signifies the presence of a chlorophenyl moiety, and the 8-methoxy-2H-chromene-3-carboxamide portion describes the fused chromene ring system with a methoxy group and a carboxamide substituent.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have explored various synthetic routes, optimizing yields and purity. Key intermediates and reagents play crucial roles in achieving the desired product. Further studies are needed to refine and streamline the synthesis process.



Molecular Structure Analysis

The molecular structure of (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide reveals its intricate arrangement of atoms. The chromene ring system, the chlorophenyl group, and the methoxy substituent contribute to its overall shape and electronic properties. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been employed to elucidate the precise geometry and bond angles.



Chemical Reactions Analysis

This compound participates in various chemical reactions, including hydrolysis, oxidation, and substitution. Its reactivity depends on the functional groups present. Investigating its behavior under different conditions provides insights into potential applications and transformations.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigate the compound’s melting point to assess its stability and purity.

    • Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).

    • Color and Odor : Note any distinctive color or odor.



  • Chemical Properties :

    • Acid-Base Behavior : Assess its acidity or basicity.

    • Stability : Investigate its stability under different conditions (e.g., pH, temperature).

    • Reactivity : Explore its reactivity with common reagents.




Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers and users should follow safety guidelines when working with this compound.

  • Environmental Impact : Assess its environmental persistence and potential harm.


Future Directions


  • Biological Evaluation : Investigate its pharmacological activities (e.g., anticancer, antimicrobial, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

  • Formulation Studies : Develop suitable formulations for administration (e.g., oral, injectable).

  • Clinical Trials : If promising, move toward clinical trials to assess efficacy and safety in humans.


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properties

IUPAC Name

2-(2-chlorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPNWVQRIGKMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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